Apinaca

Vue d'ensemble

Description

APINACA, also known as AKB48, is a synthetic cannabinoid . It acts as a reasonably potent agonist for the cannabinoid receptors . It is a full agonist at CB1 with an EC50 of 142 nM and Ki of 3.24 nM . At CB2, it acts as a partial agonist with an EC50 of 141 nM and Ki of 1.68 nM .

Synthesis Analysis

APINACA is a synthetic cannabinoid that does not have stereoisomers and is not readily converted into other controlled substances .

Molecular Structure Analysis

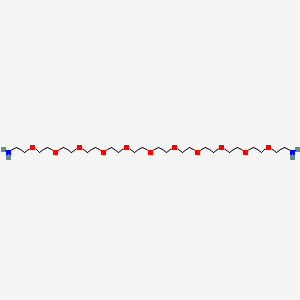

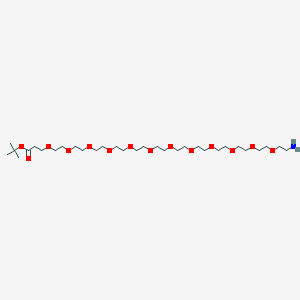

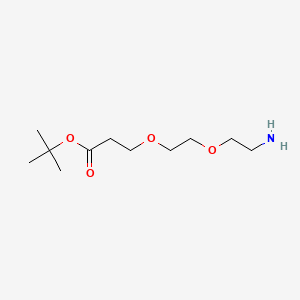

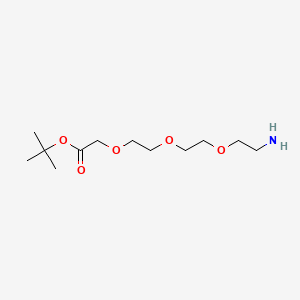

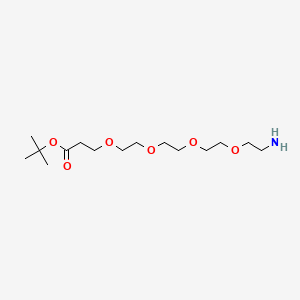

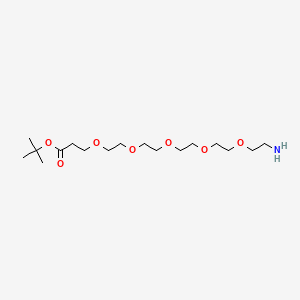

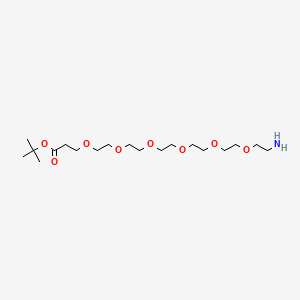

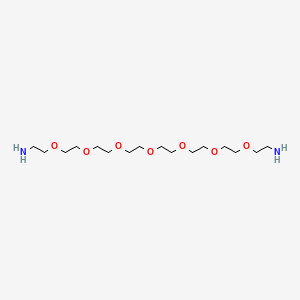

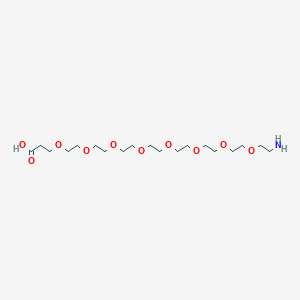

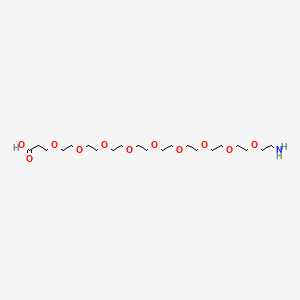

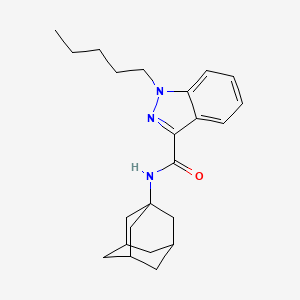

The IUPAC name for APINACA is N-(1-Adamantyl)-1-pentylindazole-3-carboxamide . The molecular formula is C23H31N3O , and the molar mass is 365.521 g·mol−1 .

Chemical Reactions Analysis

APINACA undergoes extensive biotransformation catalyzed by cytochrome P450 enzymes (primarily CYP34A) prior to elimination of metabolites in the urine . Metabolic processes include mono-, di-, and trihydroxylation of the adamantyl group .

Applications De Recherche Scientifique

Pharmacology

Application Summary

Apinaca, a synthetic cannabinoid, has been studied for its impact on drug metabolism, particularly how it affects cytochrome P450 enzymes and UDP-Glucuronosyltransferase enzymes .

Methods of Application

- In vitro studies using human liver microsomes to assess the inhibitory effects of Apinaca on major drug-metabolizing enzymes .

- Kinetic analysis to measure the steady-state kinetics of Apinaca metabolism .

Results

- Apinaca exhibited time-dependent inhibition of CYP3A4-mediated midazolam 1′-hydroxylation and noncompetitive inhibition of UGT1A9-mediated mycophenolic acid glucuronidation .

- The study provided insights into potential drug-drug interactions in clinical settings due to Apinaca’s inhibitory effects .

Toxicology

Application Summary

The toxicological profile of Apinaca has been explored to understand its metabolism and predict outcomes for users .

Methods of Application

- Quantitative kinetic studies to determine the efficiency of metabolic pathways .

- Mass spectrometry to identify metabolites produced during liver metabolism .

Results

- Identified metabolic pathways with a significant bias in metabolic flux, suggesting a higher efficiency for adamantyl oxidation compared to oxidative defluorination .

Biochemistry

Application Summary

Apinaca’s biochemical applications involve studying its metabolic pathways and the efficiency of its biotransformation .

Methods of Application

- Absorbance measurements for quantitation of metabolites .

- Structural characterization of metabolites using mass spectrometry .

Results

- The study constructed pathways for competing and intersecting steps in Apinaca metabolism, revealing regiospecificity and kinetics .

Medicine

Application Summary

In medicine, Apinaca’s effects on drug transporters and its potential to cause drug interactions have been investigated .

Methods of Application

Results

- Found that Apinaca does not significantly inhibit various solute carrier transporters and efflux transporters at concentrations up to 250 μM .

Drug Development

Application Summary

Research on Apinaca contributes to drug development by providing data on its interaction with drug-metabolizing enzymes .

Methods of Application

Results

- The data suggest that Apinaca can cause drug interactions via the inhibition of specific enzymes, which is crucial for developing new drugs .

Neuroscience

Application Summary

Neuroscientific studies have examined the pharmacological and behavioral effects of Apinaca, correlating them to plasma levels .

Methods of Application

- Behavioral studies in animal models to assess the effects of Apinaca .

- Pharmacokinetic measurements to determine plasma concentrations .

Results

- Apinaca at low doses stimulated dopamine release and impaired sensorimotor responses, while higher doses induced hypothermia, analgesia, and catalepsy .

This analysis provides a detailed overview of the diverse applications of Apinaca in scientific research, highlighting its significant impact on various fields. Each application offers valuable insights into the compound’s properties and interactions within biological systems.

Analytical Chemistry

Application Summary

Apinaca’s properties are utilized in analytical chemistry to develop new methods for detecting synthetic cannabinoids in biological samples .

Methods of Application

- Chromatography techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify Apinaca in blood or urine samples .

- Spectroscopy methods to analyze the absorbance characteristics of Apinaca for quantitation .

Results

- The development of sensitive and specific analytical methods allows for the accurate detection of Apinaca, aiding in forensic investigations and clinical diagnostics .

Forensic Science

Application Summary

In forensic science, Apinaca is studied to understand its presence and effects in legal cases involving synthetic cannabinoids .

Methods of Application

- Forensic standard development for Apinaca to provide reference materials for laboratory analyses .

- Drug profiling to identify Apinaca in seized materials and link them to specific sources or batches .

Results

- The establishment of forensic standards and profiling methods contributes to the legal process by providing evidence of Apinaca use or distribution .

Environmental Science

Application Summary

The impact of Apinaca on the environment is examined, particularly its stability and degradation in various ecosystems .

Methods of Application

- Environmental fate studies to determine the degradation pathways and persistence of Apinaca in water, soil, and air .

- Ecotoxicology assays to assess the potential toxicity of Apinaca to wildlife and plants .

Results

- Findings suggest that Apinaca may have a moderate environmental persistence and could pose risks to non-target organisms due to its synthetic nature .

Public Health

Application Summary

Public health research on Apinaca focuses on its abuse potential and the associated health risks to communities .

Methods of Application

- Epidemiological studies to track the prevalence of Apinaca use and its health consequences .

- Health risk assessments to evaluate the short-term and long-term effects of Apinaca exposure .

Results

- These studies inform public health policies and interventions aimed at reducing the harm caused by synthetic cannabinoids like Apinaca .

Pharmacokinetics

Application Summary

Apinaca’s pharmacokinetic profile is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) in the body .

Methods of Application

- In vivo and in vitro studies to measure the bioavailability and metabolic rate of Apinaca .

- Pharmacokinetic modeling to predict the behavior of Apinaca in different physiological conditions .

Results

- The pharmacokinetic data provide insights into the duration of Apinaca’s effects and its potential interactions with other substances .

Psychopharmacology

Application Summary

Research in psychopharmacology explores the psychological and behavioral effects of Apinaca, including its potential for addiction .

Methods of Application

- Behavioral assays in animal models to study the psychoactive effects of Apinaca .

- Clinical trials to observe the cognitive and emotional responses to Apinaca in humans .

Results

- The studies highlight the addictive nature of Apinaca and its impact on mental health, contributing to the understanding of synthetic cannabinoid addiction .

These additional applications further illustrate the multifaceted nature of Apinaca in scientific research, spanning across various disciplines and contributing to a broad spectrum of studies.

Chemical Engineering

Application Summary

Apinaca’s properties are leveraged in chemical engineering for the development of novel synthetic routes and the optimization of existing processes for synthetic cannabinoids .

Methods of Application

- Catalysis studies to identify efficient catalysts for the chemical reactions involved in Apinaca production .

Results

- Enhanced synthetic methods have been developed, leading to more cost-effective and scalable production of Apinaca .

Molecular Biology

Application Summary

In molecular biology, Apinaca is used as a tool to study cannabinoid receptor interactions and signal transduction pathways .

Methods of Application

- Receptor binding assays to determine the affinity of Apinaca for cannabinoid receptors .

- Gene expression analysis to observe the impact of Apinaca on the expression of genes related to cannabinoid signaling .

Results

- Apinaca has been shown to have a high affinity for CB1 receptors, influencing various downstream effects in cellular models .

Computational Chemistry

Application Summary

Computational chemistry utilizes Apinaca to model receptor-ligand interactions and predict the pharmacological properties of synthetic cannabinoids .

Methods of Application

- Molecular docking to simulate the binding of Apinaca to cannabinoid receptors .

- Quantitative structure-activity relationship (QSAR) modeling to predict the activity of Apinaca analogs .

Results

- Predictive models have provided insights into the structural requirements for cannabinoid receptor activity and potential side effects of Apinaca .

Clinical Pharmacology

Application Summary

Clinical pharmacology studies focus on the effects of Apinaca on human physiology and its potential therapeutic applications .

Methods of Application

- Clinical trials to assess the safety and efficacy of Apinaca in treating conditions like chronic pain .

- Pharmacodynamic studies to understand the dose-response relationship of Apinaca .

Results

- Preliminary findings suggest that while Apinaca may have some therapeutic potential, its use is limited by significant side effects .

Behavioral Science

Application Summary

Behavioral science research investigates the effects of Apinaca on behavior, cognition, and addiction .

Methods of Application

- Psychometric testing to evaluate the impact of Apinaca on cognitive functions .

- Addiction studies to understand the potential for abuse and dependence on Apinaca .

Results

- Studies have indicated that Apinaca can lead to cognitive impairments and has a high potential for addiction .

Regulatory Science

Application Summary

Regulatory science examines the legal and ethical implications of Apinaca use and its status as a controlled substance .

Methods of Application

- Policy analysis to review the regulatory framework surrounding synthetic cannabinoids like Apinaca .

- Risk assessment to evaluate the public health impact of Apinaca .

Results

Safety And Hazards

Propriétés

IUPAC Name |

N-(1-adamantyl)-1-pentylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTCCIPCJZKWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928683 | |

| Record name | APINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apinaca | |

CAS RN |

1345973-53-6 | |

| Record name | APINACA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | APINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.